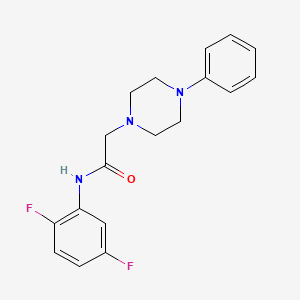![molecular formula C20H20N4O4S2 B2904290 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide CAS No. 869633-94-3](/img/structure/B2904290.png)
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide is a synthetic organic compound with significant pharmacological potential. The unique structure of this compound features multiple functional groups, including methyl, morpholine, sulfonyl, pyridine, thiazole, and benzamide, contributing to its chemical versatility and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide typically involves multiple steps:
Synthesis of 2-Methyl-5-nitrobenzoic acid: Starting from 2-Methylbenzoic acid, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
Reduction of Nitro Group: The nitro group in 2-Methyl-5-nitrobenzoic acid can be reduced to an amine using hydrogenation over a suitable catalyst like palladium on carbon.
Formation of Benzamide: The amine product can be reacted with thionyl chloride to form the corresponding benzoyl chloride, which is then treated with 4-(pyridin-4-YL)-1,3-thiazole-2-amine to form the benzamide linkage.
Sulfonylation: Introduction of the sulfonyl group occurs through reaction with chlorosulfonic acid, followed by substitution with morpholine to form the morpholine-4-sulfonyl moiety.
Industrial Production Methods: Industrial production may leverage the above synthetic routes with optimizations for scale, cost, and efficiency. Catalysts, solvents, and reaction conditions are fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide can undergo various chemical reactions:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the thiazole ring.
Reduction: Selective reduction of the nitro group during synthesis.
Substitution: The aromatic rings are potential sites for electrophilic and nucleophilic substitutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas over palladium on carbon or sodium borohydride for milder conditions.
Substitution: Halogenating agents for electrophilic substitutions or nucleophiles like amines for nucleophilic aromatic substitutions.
Major Products Formed: Reactions involving this compound can yield various functional derivatives, depending on the reagents and conditions. For example, oxidation can introduce ketone or carboxylic acid functionalities, while substitution can introduce diverse substituents on the aromatic rings.
科学的研究の応用
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide has diverse applications in scientific research:
Chemistry: As a reagent for studying complex organic reactions and mechanisms.
Biology: Potential as a bioactive molecule for studying enzyme inhibition and protein interactions.
Medicine: Investigation as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with specific functional properties.
作用機序
The mechanism of action of 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's functional groups allow it to form key interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide is compared with similar compounds to highlight its unique properties:
N-(4-(Pyridin-4-yl)-1,3-thiazol-2-yl)benzamide: Lacks the methyl and morpholine-sulfonyl groups, potentially affecting its binding affinity and specificity.
2-Methyl-5-nitrobenzamide: Without the thiazole and pyridine rings, this compound's biological activity and applications differ significantly.
These comparisons emphasize the importance of the specific structural features of this compound in determining its unique chemical and biological properties.
特性
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-14-2-3-16(30(26,27)24-8-10-28-11-9-24)12-17(14)19(25)23-20-22-18(13-29-20)15-4-6-21-7-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJOOPREFZKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2904207.png)
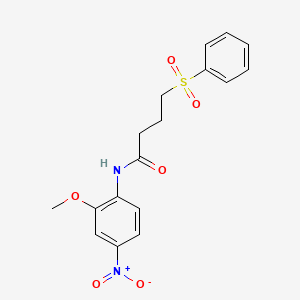
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/new.no-structure.jpg)
![[4-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2904213.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2904214.png)
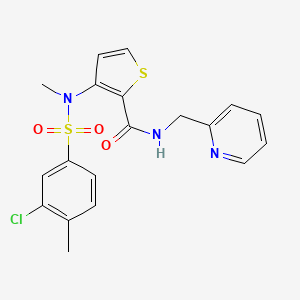
![(Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904217.png)
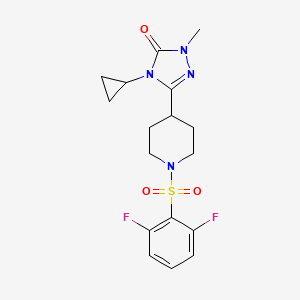
![N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2904219.png)
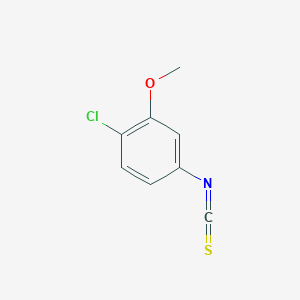
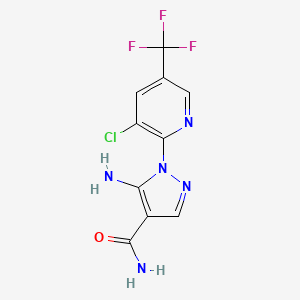
![Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2904222.png)
![3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea](/img/structure/B2904226.png)
